molecular formula C22H24BrN3O4S B2461857 2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-26-9

2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2461857
CAS No.: 878056-26-9
M. Wt: 506.42
InChI Key: HLUGVTYQRATJSD-UHFFFAOYSA-N
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Description

2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H24BrN3O4S and its molecular weight is 506.42. The purity is usually 95%.
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Scientific Research Applications

Amino Acid Derivatives and Heterocyclic Compounds

  • Amino acid sulfonamides and heterocyclic compounds based on related structures have been synthesized and studied for their potential biological activities. These compounds have shown promise in areas like antimicrobial and anticancer research (Riabchenko et al., 2020).

Anticancer Activity

  • Derivatives of related structures have been synthesized and evaluated for their pro-apoptotic and anticancer properties. Some compounds demonstrated significant activity against cancer cell lines, highlighting their potential in cancer treatment (Yılmaz et al., 2015).

Antibacterial and Antifungal Agents

  • Compounds incorporating similar sulfonamide moieties have been synthesized and assessed for their antibacterial and antifungal activities. These studies indicate the potential use of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Enzyme Inhibition

  • Research has been conducted on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. Such compounds could have applications in the treatment of diseases related to enzyme dysregulation (Abbasi et al., 2019).

Bioconjugation and Cancer Detection

  • Water-soluble near-infrared dyes related to the compound have been synthesized for use in optical imaging, specifically for cancer detection. This highlights the potential application in diagnostic imaging and targeted therapy (Pham et al., 2005).

Properties

IUPAC Name

2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)31(29,30)15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUGVTYQRATJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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